molecular formula C10H6BrClO B176137 6-Bromo-1-chloronaphthalen-2-ol CAS No. 102169-88-0

6-Bromo-1-chloronaphthalen-2-ol

Cat. No. B176137
M. Wt: 257.51 g/mol
InChI Key: VBWQIAWVZHISLP-UHFFFAOYSA-N
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Description

6-Bromo-1-chloronaphthalen-2-ol (BCNOL) is a chemical compound with potential applications in scientific research and industrial processes. Its molecular formula is C10H6BrClO .


Molecular Structure Analysis

The molecular structure of 6-Bromo-1-chloronaphthalen-2-ol consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted with a bromine atom, a chlorine atom, and a hydroxyl group .

Scientific Research Applications

Pyrolysis and Oxidative Degradation

The study of the pyrolytic and oxidative degradation of related compounds like 2-bromophenol and 2-chlorophenol reveals insights into the formation of various byproducts, including chloronaphthalene and bromonaphthalene. This research is crucial in understanding the thermal behavior of halogenated compounds and their potential environmental impacts (Evans & Dellinger, 2005); (Evans & Dellinger, 2006).

Synthesis of Amino Alcohols

Research in the synthesis of amino alcohols from related halogenated compounds, like cyclododecene and 1,4-ethanonaphthalines, provides valuable information for the development of novel organic compounds, potentially useful in various pharmaceutical and chemical applications (Sadigov et al., 2020).

Intermediate in Non-Steroidal Anti-Inflammatory Agents

6-Bromo-2-naphthol derivatives serve as important intermediates in the synthesis of non-steroidal anti-inflammatory agents, indicating potential pharmacological applications (Xu & He, 2010).

Solubility Studies in Organic Solvents

Understanding the solubility of bromoderivatives in organic solvents like chloronaphthalene is critical for various chemical synthesis and formulation processes (Semenov et al., 2010).

Fluorescent Sensor Applications

Research into the development of fluorescent sensors using derivatives of 6-bromo-1-chloronaphthalen-2-ol could lead to innovative applications in detecting metal ions and biological imaging (Yadav & Singh, 2018).

Spectroscopic Analysis for Anti-Cancer Potential

Spectroscopic analysis of related compounds like 2-bromo-6-methoxynaphthalene suggests potential anti-cancer properties, highlighting the relevance of such compounds in medical research and drug development (Saji et al., 2021).

Reaction Studies in Organic Chemistry

The study of nucleophilic substitution reactions with various bromo-1-arylethanone derivatives enhances the understanding of reaction mechanisms in organic chemistry, which can be applied to the synthesis of complex organic molecules (Erdogan & Erdoğan, 2019).

Antimicrobial Activity Evaluation

Synthesis and biological evaluation of derivatives like 4-(4-bromo-1-hydroxy naphthalen-2-yl)-6-(4-methoxy phenyl)-5,6-dihydropyrimidine-2(1h)-one show promising antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Sherekar et al., 2021).

properties

IUPAC Name

6-bromo-1-chloronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClO/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWQIAWVZHISLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2Cl)O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621977
Record name 6-Bromo-1-chloronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-chloronaphthalen-2-ol

CAS RN

102169-88-0
Record name 6-Bromo-1-chloronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The synthesis of (S1-2) was carried out following the method described in Synlett, No. 18, 2837 (2005), wherein 29.9 g of N-chlorosuccinimide and 600 ml of dichloromethane were added to a reactor in nitrogen atmosphere and cooled to 0° C., 2.6 g of zirconium (IV) chloride was added, and then 50 g of 6-bromo-2-naphthol (S1-1) was added slowly. The reaction solution was heated to room temperature and stirred for 10 hours, then washed with saturated sodium bicarbonate solution and water, dried over magnesium sulfate, and distilled under a reduced pressure to remove the solvent. Recrystallization was carried out using a mixed solvent of toluene/heptane=1/1 (volumetric ratio) to obtain 55 g of 6-bromo-1-chloro-2-naphthol (S1-2).
Quantity
29.9 g
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600 mL
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50 g
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2.6 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The title compound was prepared by reacting 6-bromo-2-naphthol (3 g, 13.4 mmol) and NCS (2.47 g, 18.5 mmol) in THF (50 mL) according to method C to yield 2.2 g (64%) of yellow solid: 1H NMR (DMDO-d6): δ 7.34 (1H, d, J=8.87 Hz), 7.69 (1H, dd, J=1.75 Hz, J=6.09 Hz), 7.79 (1H, d, J=8.96 Hz), 7.96 (1H, d, J=9.03 Hz), 8.17 (1H, d, J=1.75 Hz), 10.68(1H, s); MS (ESI) m/z255/2571259 (M−H)−.
Quantity
3 g
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reactant
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2.47 g
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Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PD Nahide, V Ramadoss… - European Journal of …, 2018 - Wiley Online Library
… 6-Bromo-1-chloronaphthalen-2-ol (2a): The following compound was obtained according to the general procedure for chlorination by using 6-Bromo-2-napthol in 83 % yield as a withe …
Y Satkar, LF Yera-Ledesma, N Mali… - The Journal of …, 2019 - ACS Publications
An oxidative procedure for the electrophilic iodination of phenols was developed by using iodosylbenzene as a nontoxic iodine(III)-based oxidant and ammonium iodide as a cheap …
Number of citations: 31 pubs.acs.org

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